1-Ethyl-2-phenyl-1H-indol-3-amine
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Overview
Description
1-Ethyl-2-phenyl-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with an ethyl group at the 1-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyl-1H-indol-3-amine can be synthesized through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine with ethyl phenyl ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenyl-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-2-phenyl-1H-indol-3-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-Methyl-2-phenyl-1H-indol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-1H-indol-3-amine: Lacks the ethyl group at the 1-position.
1-Ethyl-2-methyl-1H-indol-3-amine: Has a methyl group at the 2-position instead of a phenyl group.
Uniqueness: 1-Ethyl-2-phenyl-1H-indol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and phenyl groups at specific positions on the indole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
70997-69-2 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-ethyl-2-phenylindol-3-amine |
InChI |
InChI=1S/C16H16N2/c1-2-18-14-11-7-6-10-13(14)15(17)16(18)12-8-4-3-5-9-12/h3-11H,2,17H2,1H3 |
InChI Key |
LRJOIPITAMDENA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N |
Origin of Product |
United States |
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